molecular formula C24H15ClF2N2O3 B2353859 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 895639-28-8

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2353859
CAS RN: 895639-28-8
M. Wt: 452.84
InChI Key: SSHXNMVLUXKYGJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinolinone, a benzoyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinolinone core, with the benzoyl and acetamide groups providing additional complexity. The presence of chlorine and fluorine atoms could also influence the compound’s properties, as these halogens are often involved in forming halogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the polar carbonyl groups could influence its solubility, while the planar quinolinone core could influence its crystalline properties .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics .

properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXNMVLUXKYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

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